(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Overview
Description
Mechanism of Action
Target of Action
Humantenirine is an indole alkaloid isolated from Gelsemium sempervirens It’s worth noting that it’s often associated with the p450 metabolic pathway .
Mode of Action
The exact mode of action of Humantenirine is not fully understood. It’s believed to interact with its targets, leading to various biochemical changes. For instance, Amantadine, a medication with a similar structure, is known to increase the synthesis and release of dopamine, possibly inhibiting dopamine uptake . .
Biochemical Pathways
Humantenirine is believed to be involved in various metabolic pathways, including demethylation, dehydrogenation, oxidation, and glucuronidation . These processes can lead to a wide range of downstream effects, potentially influencing various biological functions.
Pharmacokinetics
A study on rats showed that after oral administration of Humantenirine, it was rapidly absorbed and metabolized . The half-life (t1/2) of Humantenirine was found to be around 4.7 hours, and the bioavailability was calculated to be 1.2%
Result of Action
It’s known that humantenirine could upregulate the phosphorylation level of mapk3/1 and decrease atp content and mitochondrial membrane potential in hippocampal tissue . This suggests that Humantenirine may have significant effects on cellular energy metabolism and signal transduction pathways.
Biochemical Analysis
Biochemical Properties
Humantenirine interacts with various enzymes, proteins, and other biomolecules. It is metabolized through pathways involving demethylation, dehydrogenation, oxidation, and glucuronidation . The nature of these interactions is complex and involves a wide range of biochemical reactions.
Cellular Effects
Humantenirine has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It can upregulate the phosphorylation level of MAPK3/1 and decrease ATP content and mitochondrial membrane potential in hippocampal tissue .
Molecular Mechanism
Humantenirine exerts its effects at the molecular level through various mechanisms. It has high affinity with core targets, including MAPK3, SRC, MAPK1, NMDAR 2B and NMDAR 2A . These binding interactions with biomolecules lead to changes in gene expression and can result in enzyme inhibition or activation .
Metabolic Pathways
Humantenirine is involved in various metabolic pathways. As mentioned earlier, it undergoes metabolic processes such as demethylation, dehydrogenation, oxidation, and glucuronidation
Transport and Distribution
Humantenirine is transported and distributed within cells and tissues. It and its metabolites are distributed widely in various tissues and highly in the liver and pancreas
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of humantenirine involves several steps, including the extraction of the compound from the root of Gelsemium elegans Benth. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to isolate and identify humantenirine
Industrial Production Methods
Industrial production of humantenirine is not widely established due to its toxicity and the complexity of its extraction process. The primary method remains the extraction from natural sources, which is labor-intensive and requires careful handling to avoid exposure to its toxic effects .
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions can occur, involving the gain of electrons or hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving humantenirine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled laboratory conditions to ensure safety and accuracy .
Major Products Formed
The major products formed from these reactions include various metabolites identified through HPLC and MS analysis. These metabolites are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Scientific Research Applications
(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one has several scientific research applications, including:
Comparison with Similar Compounds
(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one is structurally similar to other alkaloids found in Gelsemium elegans Benth, such as humantenine, gelsemine, and koumine . humantenirine is unique due to its specific toxicological profile and the distinct metabolic pathways it undergoes . The comparison highlights its uniqueness in terms of toxicity, metabolic stability, and potential therapeutic applications .
List of Similar Compounds
- Humantenine
- Gelsemine
- Koumine
- Gelsenicine
Conclusion
This compound is a complex and highly toxic alkaloid with significant potential for scientific research. Its unique chemical properties and interactions with biological systems make it a valuable compound for studying alkaloid chemistry, developing new therapeutic agents, and understanding the mechanisms of toxicity and pharmacokinetics.
Properties
IUPAC Name |
(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-4-12-10-22-17-9-21(19-8-14(12)15(17)11-27-19)16-6-5-13(25-2)7-18(16)23(26-3)20(21)24/h4-7,14-15,17,19,22H,8-11H2,1-3H3/b12-4+/t14-,15+,17+,19+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORKKCARNQAZRJ-YHEJMRRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CN[C@H]2C[C@@]3([C@@H]4C[C@H]1[C@@H]2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82375-30-2 | |
Record name | Humantenirine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082375302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.